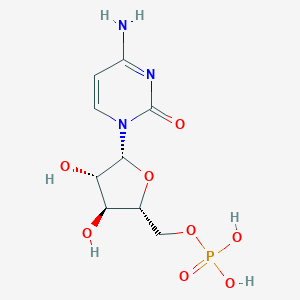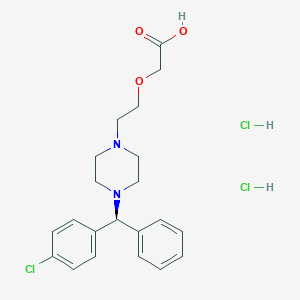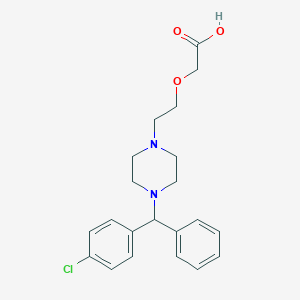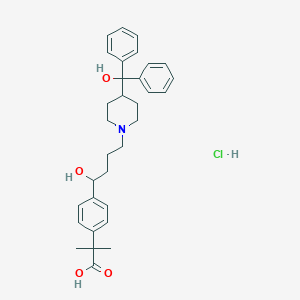
Donepezilbenzyl bromide
Overview
Description
Donepezilbenzyl bromide, also known as 1,1-Dibenzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidinium bromide, is a quaternary ammonium salt derivative of donepezil. Donepezil is a well-known acetylcholinesterase inhibitor primarily used in the treatment of Alzheimer’s disease and other forms of dementia. This compound is considered a potential impurity of donepezil and is often studied for its structural and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of donepezilbenzyl bromide typically involves the condensation of dimethoxy-indanone with benzylpiperidinecarboxaldehyde. This reaction is followed by the bromination of the resulting intermediate using bromomethylbenzene. The final product is obtained by hydrogenation using platinum oxide as a catalyst in methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but emphasizes scalability and cost-effectiveness. The use of alkali metal carbonates instead of more hazardous bases like n-butyllithium enhances the method’s efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: Donepezilbenzyl bromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using mild oxidants like Chloramine-T in an acidic medium.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Common Reagents and Conditions:
Oxidation: Chloramine-T in an acidic medium.
Substitution: Bromomethylbenzene in the presence of a suitable base.
Major Products:
Scientific Research Applications
Donepezilbenzyl bromide has several scientific research applications, including:
Mechanism of Action
Donepezilbenzyl bromide exerts its effects by selectively and reversibly inhibiting the acetylcholinesterase enzyme. This inhibition prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. The increased levels of acetylcholine in the synaptic cleft help alleviate the symptoms of Alzheimer’s disease .
Comparison with Similar Compounds
Donepezil: The parent compound, primarily used in the treatment of Alzheimer’s disease.
Benzothiophene-based derivatives: These compounds exhibit similar acetylcholinesterase inhibitory activity and are studied for their potential anti-Alzheimer effects.
Multifunctional donepezil analogues: These analogues are designed to enhance the efficacy and reduce the side effects of donepezil.
Uniqueness: Donepezilbenzyl bromide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties compared to its parent compound and other analogues. This structural uniqueness makes it a valuable reference standard in pharmaceutical quality control and research .
Properties
IUPAC Name |
2-[(1,1-dibenzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36NO3.BrH/c1-34-29-19-26-18-27(31(33)28(26)20-30(29)35-2)17-23-13-15-32(16-14-23,21-24-9-5-3-6-10-24)22-25-11-7-4-8-12-25;/h3-12,19-20,23,27H,13-18,21-22H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZOWVQOUFMSCQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)CC5=CC=CC=C5)OC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844694-85-5 | |
| Record name | Donepezilbenzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844694855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DONEPEZILBENZYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L83S3XLZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)

